molecular formula C23H20O2 B102718 Triphenylmethyl methacrylate CAS No. 19302-93-3

Triphenylmethyl methacrylate

Cat. No. B102718
CAS RN: 19302-93-3
M. Wt: 328.4 g/mol
InChI Key: PTVDYMGQGCNETM-UHFFFAOYSA-N
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Patent
US04666633

Procedure details

5.05 g (0.05 mol) of dry triethylamine distilled in the presence of calcium hydride was added to 20 ml of anhydrous ether distilled in the presence of lithium aluminum hydride, and the mixture was cooled with ice in a nitrogen atmosphere. 0.86 g (0.01 mol) of methacrylic acid was added thereto and the mixture was stirred. While cooling the mixture with ice, 3.23 g (0.01 mol) of triphenylmethyl bromide dissolved in 10 ml of anhydrous ether was added thereto, whereby the reaction rapidly proceeded and triethylamine hydrobromide was precipitated. The reaction was continued for 2.5 hr until the salt was completely precipitated, and the resulting crystal was recovered by filtration. When the solvent and excess triethylamine were distilled off, triphenylmethyl methacrylate was obtained as a crystal, which was then recrystallized from ether to give 3.07 g (yield: 92.9%) of a colorless prismatic crystal.
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step Two
Quantity
3.23 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[H-].[Ca+2].[H-].[C:11]([OH:16])(=[O:15])[C:12]([CH3:14])=[CH2:13].[C:17]1([C:23](Br)([C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)[C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>CCOCC>[C:11]([O:16][C:23]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)([C:30]1[CH:31]=[CH:32][CH:33]=[CH:34][CH:35]=1)[C:24]1[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1)(=[O:15])[C:12]([CH3:14])=[CH2:13] |f:1.2.3|

Inputs

Step One
Name
Quantity
5.05 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Ca+2].[H-]
Step Two
Name
Quantity
0.86 g
Type
reactant
Smiles
C(C(=C)C)(=O)O
Step Three
Name
Quantity
3.23 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)Br
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled in the presence of lithium aluminum hydride
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled with ice in a nitrogen atmosphere
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
whereby the reaction
CUSTOM
Type
CUSTOM
Details
triethylamine hydrobromide was precipitated
CUSTOM
Type
CUSTOM
Details
was completely precipitated
FILTRATION
Type
FILTRATION
Details
the resulting crystal was recovered by filtration
DISTILLATION
Type
DISTILLATION
Details
When the solvent and excess triethylamine were distilled off

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C(=C)C)(=O)OC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.